Acyclovir L-Leucinate

Description

Structure

3D Structure of Parent

Properties

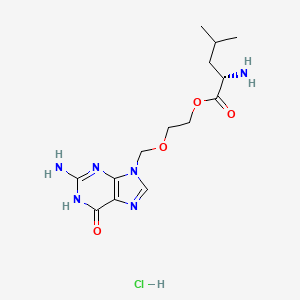

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIOIPFRXOSEP-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746959 |

Source

|

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142963-69-7 |

Source

|

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Chemical Properties of Acyclovir L-Leucinate

Abstract

Acyclovir, a cornerstone in the treatment of herpes virus infections, is hampered by poor oral bioavailability, necessitating frequent high-dose administration.[1][2] The development of prodrugs represents a highly successful strategy to overcome this limitation. This guide provides an in-depth technical exploration of Acyclovir L-leucinate, an amino acid ester prodrug designed to enhance the pharmacokinetic profile of the parent compound. We will dissect its synthesis, elucidating the chemical rationale behind the chosen methodologies. Furthermore, this document details the crucial chemical and physical properties of Acyclovir L-leucinate, providing a framework for its characterization and analysis. Comprehensive, step-by-step protocols for synthesis and analytical validation are included to provide a practical resource for researchers in the field.

Introduction: The Rationale for Acyclovir Prodrugs

Acyclovir is a synthetic nucleoside analogue of guanine that acts as a potent and selective inhibitor of herpes simplex virus (HSV-1, HSV-2) and varicella-zoster virus (VZV) DNA polymerase.[3] Its mechanism of action relies on its conversion to acyclovir triphosphate within infected cells, which then competitively inhibits the viral DNA polymerase and terminates the growing DNA chain.

Despite its efficacy, Acyclovir's clinical utility is constrained by its low aqueous solubility and consequently, poor and variable oral bioavailability, which is estimated to be between 15% and 30%.[1][2][4] This pharmacokinetic challenge necessitates frequent, high-dose regimens to maintain therapeutic plasma concentrations.

The prodrug approach aims to mask the physicochemical properties that limit absorption, creating a transient derivative that is absorbed more efficiently and then converted in vivo to the active parent drug. Valacyclovir, the L-valyl ester of Acyclovir, is a highly successful example of this strategy, increasing the oral bioavailability of Acyclovir by 3- to 5-fold in humans.[1][5] This enhancement is largely attributed to its recognition and transport by peptide transporters (like PEPT1) in the intestinal epithelium.[6][7] Acyclovir L-leucinate, the leucine analogue of Valacyclovir, is built on the same principle, leveraging endogenous amino acid transport mechanisms to improve systemic delivery of Acyclovir.[8][9]

Synthesis of Acyclovir L-Leucinate

The synthesis of Acyclovir L-leucinate is achieved through the esterification of the primary hydroxyl group on Acyclovir's side chain with the carboxyl group of L-leucine. A critical aspect of this synthesis is the use of a protecting group for the amino function of L-leucine to prevent self-condensation and other side reactions. The N-tert-butoxycarbonyl (Boc) group is commonly employed for this purpose due to its stability during the coupling reaction and its straightforward removal under acidic conditions.

Causality in Experimental Design

-

Protection Strategy: The amino group of L-leucine is a potent nucleophile that could interfere with the desired esterification. Protecting it as a Boc-carbamate renders it non-nucleophilic, directing the reaction to the carboxyl group.

-

Coupling Agents: Direct esterification is inefficient. A coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxylic acid of Boc-L-leucine, forming a highly reactive intermediate that is readily attacked by the hydroxyl group of Acyclovir.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction by forming a still more reactive acyl-pyridinium intermediate.[10]

-

Solvent Choice: Anhydrous Dimethylformamide (DMF) is a common solvent as it effectively dissolves both the polar Acyclovir and the more nonpolar protected amino acid, providing a homogenous reaction medium.[10]

-

Deprotection: The final step involves the removal of the Boc group. Trifluoroacetic acid (TFA) is highly effective for this purpose, as it cleaves the carbamate cleanly, and the excess acid and byproducts are volatile and easily removed in vacuo.

Visualized Synthesis Workflow

Caption: Synthetic pathway for Acyclovir L-leucinate.

Detailed Experimental Protocol: Synthesis

-

Protection of L-Leucine: (If starting from unprotected L-leucine) Dissolve L-leucine in a 1:1 mixture of dioxane and water. Add sodium bicarbonate, cool the solution to 0°C, and add Di-tert-butyl dicarbonate (Boc)₂O portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture with cold 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-leucine.

-

Esterification: To a solution of Acyclovir (1 equivalent) and Boc-L-leucine (1.5 equivalents) in anhydrous DMF, add DMAP (0.2 equivalents). Cool the mixture to 0°C in an ice bath. Add DCC (1.5 equivalents) dissolved in a small amount of anhydrous DMF dropwise.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC. A byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

-

Workup: Filter off the DCU precipitate and wash with DMF. Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude Boc-Acyclovir L-leucinate intermediate by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.

-

Isolation of Final Product: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the product as a salt. Further purification can be achieved by recrystallization or preparative HPLC to yield Acyclovir L-leucinate.[11]

Chemical and Physical Properties

The esterification of Acyclovir with L-leucine significantly alters its physicochemical properties, which is the fundamental basis for its design as a prodrug. The key properties are summarized below.

| Property | Value | Significance & Rationale | Reference(s) |

| IUPAC Name | L-Leucine 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester | Defines the precise chemical structure. | [11] |

| Chemical Formula | C₁₄H₂₂N₆O₄ (as free base) | Determines the molecular weight and elemental composition. | [12] |

| Molecular Weight | 338.36 g/mol (as free base) | Essential for all quantitative experimental calculations. | [13] |

| CAS Number | 142963-69-7 | Unique identifier for the chemical substance. | [8][11] |

| Appearance | White to off-white crystalline powder | Basic physical characterization. | N/A |

| Solubility | Higher than Acyclovir in lipophilic solvents; water-soluble as a salt. | Increased lipophilicity is intended to improve membrane permeation. Salt formation enhances aqueous solubility for formulation. | [14][15] |

| LogP (Octanol-Water) | > -1.56 (Acyclovir's LogP) | The addition of the leucine moiety increases lipophilicity, which is a key factor for passive diffusion across the intestinal wall. | [4] |

| Stability | Susceptible to hydrolysis, especially under acidic or basic conditions and in the presence of esterase enzymes. | Designed to be stable for absorption but labile for in vivo conversion to Acyclovir. The rate of hydrolysis is a critical pharmacokinetic parameter. | [1][16] |

Analytical and Characterization Methods

Rigorous analytical chemistry is required to confirm the identity, purity, and stability of the synthesized Acyclovir L-leucinate. Each technique provides a unique piece of structural or quantitative information, forming a self-validating analytical system.

Visualized Analytical Workflow

Caption: Analytical workflow for Acyclovir L-leucinate.

Detailed Experimental Protocols: Analysis

-

Objective: To confirm the covalent structure by identifying protons and carbons of both the Acyclovir and L-leucine moieties and verifying the ester linkage.

-

Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Signals: Look for characteristic peaks for the purine ring protons of Acyclovir, the ethoxy side chain protons (which will be shifted downfield due to the ester linkage), and the distinct signals for the leucine side chain (isobutyl group) and alpha-proton.[17]

-

Expected ¹³C NMR Signals: Identify the carbonyl carbon of the ester (~170-175 ppm) and the carbons of both parent molecules.[14][17]

-

-

Objective: To determine the purity of the synthesized compound and to perform stability studies by quantifying the compound and its degradation products (i.e., Acyclovir) over time.[18]

-

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol. A typical starting point could be 95:5 Buffer:Acetonitrile.[18][19]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection Wavelength: Monitor at the λmax of the purine chromophore, typically around 254 nm.[19][20]

-

Sample Preparation: Prepare a stock solution of Acyclovir L-leucinate in the mobile phase or a suitable solvent (e.g., water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for linearity assessment.

-

Analysis: Inject the sample. The retention time of the more lipophilic Acyclovir L-leucinate will be longer than that of the more polar Acyclovir. Purity is determined by the peak area percentage of the main peak.

-

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer.

-

Acquire the spectrum in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 339.18.[14]

-

Conclusion

Acyclovir L-leucinate exemplifies a rational prodrug design aimed at overcoming the pharmacokinetic limitations of a potent antiviral agent. Its synthesis, achieved through standard esterification chemistry, yields a molecule with increased lipophilicity, a key determinant for enhanced intestinal absorption. The chemical properties of the ester linkage are finely tuned for stability during transit and efficient cleavage in vivo to liberate the active Acyclovir. The analytical methods detailed herein provide a robust framework for the synthesis, purification, and characterization of this promising prodrug, enabling further research into its biological activity and potential clinical applications.

References

- Bundgaard, H., & Falch, E. (1990). All-esters of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) as prodrug forms. International Journal of Pharmaceutics, 65(3), 223-231. (Note: While a direct link is not available, this foundational work is widely cited in the field for acyclovir ester synthesis.)

-

Dahan, A., & Miller, J. M. (2012). The role of the apical sodium-dependent bile acid transporter (ASBT) in the oral absorption of bile acids and their prodrugs. The AAPS Journal, 14(3), 526–534. [Link]

-

PubChem. (n.d.). Acyclovir L-Leucinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ameen, D., & Jameel, S. (2019). Synthesis and characterisation of novel mutual ester prodrug models of acyclovir. Zanco Journal of Medical Sciences, 23(2), 226-233. [Link]

-

Chayrov, R. L., Stylos, E. K., Chatziathanasiadou, M. V., et al. (2018). Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation. Medicinal Chemistry Research, 27, 1876–1889. [Link]

-

Katragadda, S., Talluri, R. S., & Mitra, A. K. (2009). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Journal of Drug Targeting, 17(8), 603-614. [Link]

-

Stoyanova, A., et al. (2013). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. Pharmacologia, 4(3), 205-209. [Link]

-

PubChem. (n.d.). Acyclovir L-isoleucinate. National Center for Biotechnology Information. Retrieved from [Link]

-

Vietnam Academy of Science and Technology. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. VAST Journals System. [Link]

-

Chayrov, R. L., et al. (2018). Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation. PubMed. [Link]

-

Santos, C. A., et al. (2009). Structure–activity relationships for dipeptide prodrugs of acyclovir: Implications for prodrug design. Bioorganic & Medicinal Chemistry, 17(15), 5549-5557. [Link]

-

Egorova, K. S., et al. (2017). Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility. ACS Omega, 2(7), 3894-3900. [Link]

-

Stoyanova, A., et al. (2013). Synthesis and Biological Activity of Amino Acid Esters of Acyclovir. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). Acyclovir L-Leucinate Hydrochloride. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrugs of acyclovir--a computational approach. Chemical Biology & Drug Design, 80(5), 767-774. [Link]

-

Bruni, G., et al. (2013). Preparation and physicochemical characterization of acyclovir cocrystals with improved dissolution properties. Journal of Pharmaceutical Sciences, 102(11), 4079-4086. [Link]

-

Han, H., et al. (1998). 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter. Pharmaceutical Research, 15(8), 1154-1159. [Link]

-

Scribd. (n.d.). Acyclovir Synthesis. Retrieved from [Link]

- Google Patents. (1996). EP0709385A1 - Preparation of acyclovir.

-

YouTube. (2020). Synthesis of Acyclovir | Antiviral agents | Medicinal Chemistry | B Pharm VI Semester. Retrieved from [Link]

-

Koźbiał, M., & Gierycz, P. (2013). Solubility of tricyclic acylovir derivatives in aqueous buffered solutions of cyclodextrins. ResearchGate. [Link]

-

PubChem. (n.d.). Acyclovir. National Center for Biotechnology Information. Retrieved from [Link]

-

Beauchamp, L. M., et al. (1992). Amino Acid Ester Prodrugs of Acyclovir. Antiviral Chemistry & Chemotherapy, 3(3), 157-164. [Link]

-

Patel, M. M., & Patel, P. M. (2022). RP-HPLC and UV Method Development and Validation of Acyclovir in Bulk and Ointment Formulation. Acta Scientific Pharmaceutical Sciences, 6(8), 52-64. [Link]

-

Kumar, P. A., et al. (2016). NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACYCLOVIR BY RP-HPLC METHOD. Universal Journal of Contemporary Research, 3(4), 1-8. [Link]

-

Ahmed, N. R., & Rasheed, A. M. (2024). RP-HPLC Method for Simultaneously Quantifying the Antiviral Drug Contents of Acyclovir, Amantadine, and Oseltamivir in Pharmaceutical Formulations. Iraqi Journal of Science, 65(3), 1188-1201. [Link]

-

Manoharan, G., & Mohamed, R. A. W. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Aciclovir in Bulk and Ointment Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 11-18. [Link]

Sources

- 1. Chemical Stability of New Acyclovir Analogues with Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dev.usbio.net [dev.usbio.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. Acyclovir L-Leucinate | C14H23ClN6O4 | CID 136257778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acyclovir L-isoleucinate | C14H22N6O4 | CID 135459832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Prodrugs of acyclovir--a computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and characterization of novel dipeptide ester prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ujconline.net [ujconline.net]

- 19. actascientific.com [actascientific.com]

- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of Acyclovir L-Leucinate

Abstract

Acyclovir, a cornerstone in the management of herpesvirus infections, exhibits potent antiviral activity but is hampered by poor oral bioavailability. This has spurred the development of prodrugs, such as Acyclovir L-Leucinate, designed to enhance its pharmacokinetic profile. This technical guide provides a comprehensive exploration of the in vitro antiviral spectrum of Acyclovir L-Leucinate. We delve into the rationale behind its design, its mechanism of action, its efficacy against various herpesviruses, and the molecular basis of potential resistance. Detailed, field-proven protocols for evaluating its antiviral activity are provided to equip researchers and drug development professionals with the necessary tools to investigate this and similar antiviral compounds.

Introduction: The Rationale for Acyclovir Prodrugs

Acyclovir is a synthetic nucleoside analogue that has been a mainstay in the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2] Its therapeutic success is rooted in its high selectivity and low cytotoxicity.[3] The mechanism of action hinges on its conversion to acyclovir triphosphate, which acts as a potent inhibitor of viral DNA polymerase, ultimately leading to chain termination and the cessation of viral replication.[3][4]

Despite its efficacy, the clinical utility of orally administered acyclovir is limited by its low and variable bioavailability, which is estimated to be between 15% and 30%.[5][6] This necessitates frequent, high doses to achieve and maintain therapeutic plasma concentrations.[7][8] To overcome this limitation, researchers have focused on developing prodrugs—bioreversible derivatives that are converted to the active parent drug in the body.

Valacyclovir, the L-valyl ester of acyclovir, is a well-known and successful example of this prodrug strategy.[9][10] It is more efficiently absorbed from the gastrointestinal tract and is rapidly converted to acyclovir, resulting in significantly higher bioavailability.[9][11] Following this successful precedent, other amino acid esters of acyclovir, including Acyclovir L-Leucinate, have been synthesized and investigated as potential prodrugs with improved oral absorption.[12]

Acyclovir L-Leucinate: A Prodrug Approach

Acyclovir L-Leucinate is an L-leucinate ester of acyclovir. The addition of the L-leucine moiety is intended to leverage amino acid transporters in the intestine, thereby enhancing the absorption of the molecule. Once absorbed, it is anticipated that ubiquitous esterases in the body will cleave the ester bond, releasing acyclovir to exert its antiviral effect.

In Vitro Antiviral Spectrum

The in vitro antiviral activity of Acyclovir L-Leucinate is intrinsically linked to its conversion to acyclovir. Therefore, its spectrum of activity is expected to mirror that of the parent drug, primarily targeting members of the Herpesviridae family.

Herpes Simplex Virus (HSV)

Acyclovir is highly active against both HSV-1 and HSV-2.[13] Consequently, Acyclovir L-Leucinate is expected to demonstrate potent in vitro activity against these viruses following its conversion to acyclovir. The efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

Varicella-Zoster Virus (VZV)

VZV, the causative agent of chickenpox and shingles, is also susceptible to acyclovir, although it is generally two- to eightfold less susceptible than HSV.[14][15] Similar to its activity against HSV, the in vitro efficacy of Acyclovir L-Leucinate against VZV is dependent on its conversion to acyclovir.

Epstein-Barr Virus (EBV)

Acyclovir has shown some in vitro activity against EBV, another member of the herpesvirus family.[16][17] Studies on other acyclovir prodrugs have also demonstrated anti-EBV effects.[18][19] It is plausible that Acyclovir L-Leucinate would exhibit similar activity.

Cytomegalovirus (CMV)

The activity of acyclovir against human cytomegalovirus (CMV) is significantly lower than against HSV and VZV.[3][16] This is because CMV does not encode a thymidine kinase that can efficiently phosphorylate acyclovir, the crucial first step in its activation.[15] Therefore, Acyclovir L-Leucinate is not expected to be a potent inhibitor of CMV replication.

Mechanism of Action and Activation

The antiviral activity of Acyclovir L-Leucinate is a multi-step process that begins with its conversion to acyclovir and culminates in the termination of viral DNA synthesis.

Caption: Activation pathway of Acyclovir L-Leucinate.

-

Prodrug Conversion: Acyclovir L-Leucinate is hydrolyzed by cellular esterases to yield acyclovir.[12]

-

Selective Phosphorylation: In virus-infected cells, viral thymidine kinase (TK) phosphorylates acyclovir to acyclovir monophosphate.[20][21] This step is crucial for the drug's selectivity, as uninfected host cells have significantly lower thymidine kinase activity for acyclovir.[21]

-

Further Phosphorylation: Host cell kinases then convert acyclovir monophosphate to acyclovir diphosphate and subsequently to the active form, acyclovir triphosphate.[4][20]

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4][20]

-

Chain Termination: Once incorporated, acyclovir triphosphate lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to obligate chain termination and halting viral DNA replication.[20]

Mechanisms of Resistance

Resistance to acyclovir, and by extension to Acyclovir L-Leucinate, can emerge through mutations in two key viral genes: thymidine kinase (TK) and DNA polymerase.[22][23]

-

Thymidine Kinase (TK) Alterations: The most common mechanism of resistance involves mutations in the viral TK gene.[23] These mutations can lead to:

-

DNA Polymerase Mutations: Less frequently, mutations can occur in the viral DNA polymerase gene.[22] These alterations can reduce the affinity of the polymerase for acyclovir triphosphate, allowing viral DNA synthesis to proceed even in the presence of the activated drug.[22]

It is important to note that TK-deficient mutants may exhibit reduced virulence.

In Vitro Evaluation Protocols

The following are standard protocols for assessing the in vitro antiviral activity and cytotoxicity of Acyclovir L-Leucinate.

Cytotoxicity Assay

Before evaluating antiviral activity, it is essential to determine the cytotoxicity of the compound to the host cells.

Protocol: MTT Assay

-

Cell Seeding: Seed susceptible cells (e.g., Vero cells for HSV) in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Dilution: Prepare a series of dilutions of Acyclovir L-Leucinate in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the compound dilutions. Include a cell-only control (no compound).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This is a gold-standard assay for determining the antiviral activity of a compound.

Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed host cells in 6- or 12-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of Acyclovir L-Leucinate.

-

Incubation: Incubate the plates for a sufficient time to allow for plaque formation (e.g., 2-3 days for HSV).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the EC50, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Caption: Plaque reduction assay workflow.

Data Summary

While specific EC50 values for Acyclovir L-Leucinate are not extensively available in the public domain, the in vitro antiviral activity is expected to be comparable to that of acyclovir.

| Virus | Acyclovir IC50/EC50 (µM) | Expected Acyclovir L-Leucinate Activity |

| HSV-1 | 0.85[13] | High |

| HSV-2 | 0.86[13] | High |

| VZV | 2.06 - 6.28[14] | Moderate |

| EBV | Variable | Low to Moderate |

| CMV | >200 | Very Low |

Conclusion

Acyclovir L-Leucinate represents a logical progression in the development of acyclovir prodrugs, aiming to enhance oral bioavailability. Its in vitro antiviral spectrum is predicted to be identical to that of acyclovir, with potent activity against HSV-1, HSV-2, and VZV. The provided protocols offer a robust framework for the in vitro characterization of this and other novel antiviral candidates. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of Acyclovir L-Leucinate and to confirm its potential as a clinically useful antiviral agent.

References

- ScienceDirect. (n.d.). Genetic mechanisms of resistance to acyclovir in herpes simplex virus.

- Review Antiviral resistance: mechanisms, clinical significance, and future implications. (n.d.).

- Journal of Hematology Oncology Pharmacy. (n.d.). Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation.

- PMC - NIH. (n.d.). Antiviral Drug Resistance: Mechanisms and Clinical Implications.

- Acyclovir resistance in herpes simplex viruses: Prevalence and therapeutic alternatives. (n.d.).

- PubMed. (2018). Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation.

- PubMed. (1983). The Spectrum of Antiviral Activities of Acyclovir in Vitro and in Vivo.

- ResearchGate. (n.d.). (PDF) Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation.

- HealthMatch. (2023). Valacyclovir Vs. Acyclovir For Shingles And Herpes Treatment.

- NIH. (n.d.). Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides.

- Research Bank. (1983). The spectrum of antiviral activities of acyclovir in vitro and in vivo.

- Semantic Scholar. (n.d.). The spectrum of antiviral activities of acyclovir in vitro and in vivo.

- Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications. (n.d.).

- Everlywell. (n.d.). Acyclovir vs. Valacyclovir: Understanding the Differences.

- NowPatient. (n.d.). Valacyclovir vs Acyclovir: Everything You Need to Know.

- GoodRx. (n.d.). Valacyclovir vs. Acyclovir for Shingles and Herpes.

- Hims. (n.d.). Acyclovir vs Valacyclovir: Which Is Better?.

- PubMed. (n.d.). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy.

- PubMed. (n.d.). Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications.

- MedlinePlus. (2019). Acyclovir.

- PubMed. (1980). In vitro susceptibility of varicella-zoster virus to acyclovir.

- PMC - NIH. (n.d.). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy.

- Wikipedia. (n.d.). Aciclovir.

- Patsnap Synapse. (2024). What is the mechanism of Acyclovir?.

- PubMed. (n.d.). Mechanism of action and selectivity of acyclovir.

- DermNet. (n.d.). Aciclovir, acyclovir.

- Embryo Project Encyclopedia. (2024). Acyclovir for the Treatment of Herpes.

- ResearchGate. (n.d.). (PDF) The Chemical Synthesis and Antiviral Properties of an Acyclovir-phospholipid Conjugate.

- Google Patents. (n.d.). EP2184286B1 - Process for the manufacture of acyclovir pro-drugs.

- MedchemExpress.com. (n.d.). Acyclovir (Aciclovir) | HSV Inhibitor.

- IOVS | ARVO Journals. (2009). Synthesis, Stability and Antiviral Activity of Aminoacid Ester Prodrugs of Acyclovir and Their Utility in Treatment of Herpes Keratitis.

- PubChem - NIH. (n.d.). Acyclovir | C8H11N5O3 | CID 135398513.

- MDPI. (n.d.). Critical Review of Synthesis, Toxicology and Detection of Acyclovir.

- StatPearls - NCBI Bookshelf - NIH. (n.d.). Acyclovir.

- YouTube. (2020). Synthesis of Acyclovir | Mechanism of Action | In simple and easy way.

- accessdata.fda.gov. (n.d.). c94d0ed2-77bc-7c0d-e053-2a95a90a8b00.xml.

- Mayo Clinic. (n.d.). Acyclovir (oral route, intravenous route) - Side effects & dosage.

Sources

- 1. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyclovir: MedlinePlus Drug Information [medlineplus.gov]

- 3. Aciclovir - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Valacyclovir Vs. Acyclovir For Shingles And Herpes Treatment [healthmatch.io]

- 8. goodrx.com [goodrx.com]

- 9. everlywell.com [everlywell.com]

- 10. Valacyclovir vs Acyclovir - NowPatient [nowpatient.com]

- 11. Acyclovir vs Valacyclovir: Which Is Better? | hims [forhims.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dermnetnz.org [dermnetnz.org]

- 16. The spectrum of antiviral activities of acyclovir in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The spectrum of antiviral activities of acyclovir in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 18. Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Endpoint Strategy for the Preliminary Cytotoxicity Assessment of Acyclovir L-Leucinate

Introduction: The Rationale for Prodrug Cytotoxicity Screening

Acyclovir is a cornerstone of antiviral therapy, renowned for its specific activity against herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1][2] Its mechanism hinges on a selective activation pathway: Acyclovir, a guanosine analogue, is preferentially phosphorylated by viral thymidine kinase, an enzyme largely absent in uninfected host cells.[3][4] Subsequent phosphorylation by host cell kinases generates acyclovir triphosphate, which acts as a potent inhibitor of viral DNA polymerase and a chain terminator, thereby halting viral replication.[1][4] This elegant selectivity is the basis for its generally low cytotoxicity in non-infected cells.[5][6]

Acyclovir L-Leucinate (C₁₄H₂₃ClN₆O₄) is a prodrug of Acyclovir, designed to enhance its oral bioavailability.[7] The addition of the L-leucine amino acid ester is intended to leverage endogenous transporters in the gastrointestinal tract, leading to more efficient absorption before being hydrolyzed in the body to release the active Acyclovir parent drug. While the parent compound's safety profile is well-established, any modification, including the addition of a promoiety, necessitates a thorough de novo toxicological evaluation. The preliminary cytotoxicity assessment is a critical first step in the non-clinical safety evaluation, providing essential data on the compound's potential to damage cells and establishing a therapeutic window.

This guide provides an in-depth, multi-endpoint strategy for conducting a preliminary in vitro cytotoxicity assessment of Acyclovir L-Leucinate. We will move beyond a single-assay approach to construct a more comprehensive and mechanistically informative picture of the compound's interaction with host cells, embodying the principles of robust and self-validating scientific inquiry.

Foundational Strategy: The Acyclovir Mechanism & The Need for a Multi-Endpoint Approach

The foundational principle of Acyclovir's safety is its selective activation. This process minimizes its impact on healthy, uninfected cells. Our cytotoxicity assessment must, therefore, be sensitive enough to detect any off-target effects or toxicity stemming from the prodrug itself or its metabolites before the release of Acyclovir.

Mechanism of Action: Acyclovir

The activation cascade is a critical concept to ground our investigation.

Caption: Acyclovir's selective activation pathway.

A single cytotoxicity assay provides only one perspective on cell health. A robust assessment, therefore, requires interrogating multiple cellular endpoints. This multi-pronged approach ensures that we do not miss cytotoxic effects that may be specific to a particular pathway. We will focus on three key pillars of cell health: metabolic activity, membrane integrity, and the induction of apoptosis.

Experimental Design: Cell Lines and Assay Selection

The choice of appropriate cell models and analytical methods is paramount for generating meaningful and translatable data.

Rationale for Cell Line Selection

To gain a broad understanding, we will utilize two distinct and well-characterized continuous cell lines:

-

Vero E6 Cells (ATCC® CRL-1586™): An epithelial cell line derived from the kidney of an African green monkey.[8] Vero cells are deficient in the type I interferon gene, making them highly susceptible to a wide range of viruses and a gold standard for virology and antiviral testing.[9] Their use is critical for contextualizing the cytotoxicity of an antiviral agent within a relevant biological system.

-

HeLa Cells (ATCC® CCL-2™): A human cervical cancer cell line. HeLa is one of the oldest, most durable, and widely used human cell lines in scientific research.[10] Its robustness and well-documented biology make it an excellent model for general cytotoxicity screening.[11][12]

Rationale for Multi-Endpoint Assay Selection

We will deploy a panel of three assays, each probing a different facet of cellular demise. This strategy provides a system of checks and balances; for instance, a compound might reduce metabolic activity without immediately compromising membrane integrity.

-

MTT Assay (Cell Viability): Measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14][15] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[13]

-

LDH Assay (Membrane Integrity): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[16][17] This is a classic marker for necrosis or late-stage apoptosis.

-

Caspase-Glo® 3/7 Assay (Apoptosis): Measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[18] The assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal proportional to caspase activity.[18][19]

Caption: Overall experimental workflow.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for generating dose-response curves. All manipulations should be performed in a sterile biosafety cabinet.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[13][20][21]

Principle:

Caption: Principle of the MTT assay.

Materials:

-

Vero or HeLa cells

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Acyclovir L-Leucinate stock solution (in DMSO or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]

-

Solubilization solution: DMSO or 0.01 M HCl in 10% SDS.

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1x10⁴ cells per well in 100 µL of complete medium.[22] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Acyclovir L-Leucinate in culture medium. A typical starting concentration might be 1000 µM. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Carefully aspirate the medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[20]

-

Formazan Development: Incubate for 2-4 hours at 37°C. Protect the plate from light. Visually confirm the formation of purple crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (DMSO) to each well.[13]

-

Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principles of LDH release assays.[23]

Principle: ```dot digraph "LDH_Principle" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

"Damaged_Cell" [label="Damaged Cell\n(Compromised Membrane)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LDH_Released" [label="LDH (Released into medium)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Reaction" [label="Lactate + NAD+ -> Pyruvate + NADH", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Color" [label="NADH reduces Tetrazolium Salt\nto colored Formazan", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Damaged_Cell" -> "LDH_Released"; "LDH_Released" -> "Reaction" [label="Catalyzes"]; "Reaction" -> "Color"; }

Caption: Principle of the Caspase-Glo® 3/7 assay.

Materials:

-

Cell plates prepared as in steps 1-3 of the MTT protocol (white-walled plates are required for luminescence).

-

Caspase-Glo® 3/7 Reagent (Promega).

-

Luminometer.

Procedure:

-

Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each 100 µL well of the cell plate. This single step combines cell lysis and substrate addition. [18]3. Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Presentation

Calculating Percent Viability / Cytotoxicity

For each assay, the data should be normalized and expressed as a percentage relative to the controls.

-

MTT Assay:

-

% Viability = (Abs_sample - Abs_blank) / (Abs_untreated_control - Abs_blank) * 100

-

-

LDH Assay:

-

% Cytotoxicity = (Abs_sample - Abs_spontaneous_release) / (Abs_maximum_release - Abs_spontaneous_release) * 100

-

(Where "spontaneous release" is the untreated control)

-

-

Caspase-3/7 Assay:

-

Fold Induction = Lum_sample / Lum_untreated_control

-

Determining the 50% Cytotoxic Concentration (CC₅₀)

The CC₅₀ is the concentration of a compound that causes a 50% reduction in cell viability (or a 50% increase in cytotoxicity).

-

Plot the % Viability or % Cytotoxicity against the log of the compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve and calculate the CC₅₀ value.

Summarizing Quantitative Data

Results should be consolidated into a clear, concise table for easy comparison across assays and cell lines.

| Compound | Cell Line | Assay | Endpoint | CC₅₀ (µM) ± SD |

| Acyclovir L-Leucinate | Vero E6 | MTT | Metabolic Activity | [Insert Value] |

| Acyclovir L-Leucinate | Vero E6 | LDH | Membrane Integrity | [Insert Value] |

| Acyclovir L-Leucinate | HeLa | MTT | Metabolic Activity | [Insert Value] |

| Acyclovir L-Leucinate | HeLa | LDH | Membrane Integrity | [Insert Value] |

| Positive Control | Vero E6 | MTT | Metabolic Activity | [Insert Value] |

| Positive Control | HeLa | MTT | Metabolic Activity | [InsertValue] |

Note: For the Caspase assay, data is often presented as fold-change at specific concentrations rather than a CC₅₀.

Conclusion

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - NIH. [Link]

-

Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit • Catalogue Code: MAES0196. [Link]

-

HeLa - Wikipedia. [Link]

-

Vero cell line: Significance and symbolism. [Link]

-

Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - NIH. [Link]

-

In Vitro Antiviral Assays: A Review of Laboratory Methods - PubMed. [Link]

-

View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences. [Link]

-

Cytotoxicity of antivirals in different cell lines. Vero E6,... - ResearchGate. [Link]

-

Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

In vitro methods for testing antiviral drugs - PMC - PubMed Central. [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. [Link]

-

Investigation of the survival viability of cervical cancer cells (HeLa) under visible light induced photo-catalysis with facile synthesized WO3/ZnO nanocomposite - PMC - NIH. [Link]

-

Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]

-

Can someone help with Hela Cell line culture to test for drug cytotoxicity? - ResearchGate. [Link]

-

Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications. [Link]

-

Acyclovir L-Leucinate | C14H23ClN6O4 | CID 136257778 - PubChem. [Link]

-

Aciclovir - Wikipedia. [Link]

-

Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed. [Link]

-

The biochemistry and mechanism of action of acyclovir - PubMed. [Link]

-

Acyclovir L-isoleucinate | C14H22N6O4 | CID 135459832 - PubChem - NIH. [Link]

-

What is the mechanism of Acyclovir? - Patsnap Synapse. [Link]

-

Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced - PubMed. [Link]

-

Acyclovir. [Link]

-

Cytotoxic effect of acyclovir on cultured mammalian cells to which herpesvirus thymidine kinase gene was introduced. - SciSpace. [Link]

-

Acyclovir induces cell cycle perturbation and apoptosis in Jurkat leukemia cells, and enhances chemotherapeutic drug cytotoxicity - PubMed. [Link]

-

Effect of acyclovir on the proliferation of human fibroblasts and peripheral blood mononuclear cells - PMC - NIH. [Link]

-

Critical Review of Synthesis, Toxicology and Detection of Acyclovir - MDPI. [Link]

Sources

- 1. Aciclovir - Wikipedia [en.wikipedia.org]

- 2. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Acyclovir L-Leucinate | C14H23ClN6O4 | CID 136257778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vero cell line: Significance and symbolism [wisdomlib.org]

- 9. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HeLa - Wikipedia [en.wikipedia.org]

- 11. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the survival viability of cervical cancer cells (HeLa) under visible light induced photo-catalysis with facile synthesized WO3/ZnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Chemical Structure and Characterization of Acyclovir L-Leucinate

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Acyclovir L-leucinate, a prodrug of the antiviral agent Acyclovir. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the prodrug approach, detailing the synthetic methodologies and the analytical techniques required for its thorough characterization. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure technical accuracy and reproducibility. Detailed protocols for synthesis and characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented. This guide aims to serve as a critical resource for the development and analysis of amino acid-based prodrugs of antiviral nucleoside analogues.

Introduction: The Rationale for Acyclovir Prodrugs

Acyclovir, a synthetic purine nucleoside analogue, is a cornerstone in the treatment of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections. Its mechanism of action relies on its selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase and termination of viral DNA replication. Despite its efficacy, Acyclovir suffers from poor oral bioavailability, typically ranging from 15-30%, which is attributed to its low aqueous solubility and limited permeability across the gastrointestinal tract.[1] This necessitates frequent high-dose administration to achieve and maintain therapeutic plasma concentrations.

To overcome this limitation, the development of prodrugs has been a key strategy. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For Acyclovir, the most successful approach has been the esterification of its primary hydroxyl group with amino acids. The resulting amino acid ester prodrugs exhibit enhanced aqueous solubility and are recognized by endogenous amino acid or peptide transporters in the intestine, such as the human peptide transporter 1 (hPEPT1).[2] This carrier-mediated uptake significantly increases the absorption of the prodrug, which is then rapidly hydrolyzed by esterases in the intestine, liver, and blood to release the parent drug, Acyclovir.[3]

The most well-known example of this strategy is Valacyclovir, the L-valyl ester of Acyclovir, which demonstrates a 3- to 5-fold increase in oral bioavailability compared to Acyclovir.[2] Acyclovir L-leucinate, the L-leucine ester of Acyclovir, is another such prodrug designed with the same objective of improving the therapeutic profile of Acyclovir.

Chemical Structure and Physicochemical Properties

Acyclovir L-leucinate is formed by the esterification of the terminal hydroxyl group of Acyclovir's acyclic side chain with the carboxyl group of the amino acid L-leucine.

Chemical Name: 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl L-leucinate hydrochloride[4]

Molecular Formula: C₁₄H₂₃ClN₆O₄[4]

Molecular Weight: 374.82 g/mol [4]

The addition of the L-leucine moiety is intended to increase the lipophilicity of Acyclovir at physiological pH, thereby enhancing its passive diffusion across biological membranes, while the protonated amino group maintains sufficient aqueous solubility for formulation.

Data Presentation: Physicochemical Properties

| Property | Acyclovir | Acyclovir L-leucinate (Predicted) | Rationale for Prediction |

| Molecular Weight ( g/mol ) | 225.21 | 339.37 (free base) | Addition of L-leucine moiety (C₆H₁₃NO₂) and loss of H₂O. |

| Aqueous Solubility | Poor (1.3 mg/mL at 25 °C)[5] | Increased | The amino acid moiety, especially in its salt form, is expected to enhance water solubility. |

| LogP | -1.56[5] | > -1.56 | The isobutyl side chain of leucine increases lipophilicity compared to the parent drug. |

| pKa | 2.27 (purine N7), 9.25 (guanine N1)[5] | ~2.3 (purine N7), ~7.5-8.5 (amino group), ~9.25 (guanine N1) | The addition of the amino group from leucine introduces a new basic center. |

Synthesis of Acyclovir L-Leucinate

The synthesis of Acyclovir L-leucinate is a multi-step process that begins with the synthesis of Acyclovir, followed by the esterification with a protected form of L-leucine, and concluding with a deprotection step.

Synthesis of Acyclovir

Acyclovir can be synthesized through various routes, with a common method involving the alkylation of guanine. A generalized scheme is presented below:

Caption: Generalized synthetic scheme for Acyclovir.

Esterification of Acyclovir with N-Boc-L-leucine

The key step in synthesizing Acyclovir L-leucinate is the esterification of Acyclovir with L-leucine. To prevent self-condensation of the amino acid and to ensure selective reaction at the carboxyl group, the amino group of L-leucine is typically protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

Caption: Experimental workflow for the synthesis of Acyclovir L-leucinate.

Experimental Protocol: Synthesis of Acyclovir L-leucinate

-

Protection of L-leucine: Dissolve L-leucine in a suitable solvent (e.g., a mixture of dioxane and water). Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., sodium bicarbonate). Stir the mixture at room temperature for 12-24 hours. After reaction completion, acidify the mixture and extract the N-Boc-L-leucine with an organic solvent (e.g., ethyl acetate). Dry and evaporate the solvent to obtain the protected amino acid.

-

Esterification: In an inert atmosphere (e.g., under nitrogen), dissolve N-Boc-L-leucine, Acyclovir, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as dimethylformamide (DMF). Cool the mixture to 0°C. Add a solution of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dropwise.[6] Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Work-up and Purification of the Protected Prodrug: Filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with an organic solvent and wash sequentially with a weak acid, a weak base, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc-Acyclovir L-leucinate in a suitable solvent (e.g., dichloromethane or dioxane). Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-4 hours.

-

Isolation of the Final Product: Evaporate the solvent and excess acid under reduced pressure. The resulting crude product can be purified by recrystallization or precipitation to yield Acyclovir L-leucinate as a salt (e.g., hydrochloride or trifluoroacetate).

Characterization of Acyclovir L-leucinate

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Acyclovir L-leucinate. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of Acyclovir L-leucinate and for monitoring the progress of the synthesis and deprotection steps. A reverse-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: RP-HPLC Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Acyclovir and its prodrugs.[7] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides a source of protons for good peak shape of the basic analytes. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes from the C18 stationary phase. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to separate the more polar Acyclovir from the more lipophilic Acyclovir L-leucinate and any protected intermediates. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~254 nm | The purine ring of Acyclovir has a strong UV absorbance at this wavelength.[8] |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Expected Outcome: Under these conditions, Acyclovir will have the shortest retention time, followed by Acyclovir L-leucinate. The N-Boc protected intermediate will be the most retained species. The purity of the final product can be determined by the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to provide structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules.

Experimental Protocol: LC-MS/MS Analysis

The HPLC conditions described above can be directly coupled to a mass spectrometer.

| Parameter | Condition | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms in the purine ring and the amino group of leucine are readily protonated. |

| MS1 (Full Scan) | Scan range m/z 100-500 | To detect the protonated molecular ion [M+H]⁺. |

| MS2 (Product Ion Scan) | Precursor Ion: [M+H]⁺ of Acyclovir L-leucinate | To generate a fragmentation pattern for structural confirmation. |

Expected Outcome:

-

MS1: A prominent peak corresponding to the protonated molecular ion of Acyclovir L-leucinate ([C₁₄H₂₂N₆O₄ + H]⁺) at m/z 339.18.

-

MS2 (Fragmentation): Key fragments would include the loss of the leucine moiety and cleavage of the acyclic side chain. A characteristic fragment would be the protonated guanine moiety at m/z 152.1.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the ester bond and the presence of other key structural features.

Experimental Protocol: FT-IR Analysis

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Rationale |

| ~3400-3200 | N-H stretching (amine and amide) | From the purine ring and the amino group of leucine. |

| ~3000-2850 | C-H stretching (aliphatic) | From the acyclic side chain and the leucine moiety. |

| ~1740 | C=O stretching (ester) | This is a key peak confirming the formation of the ester linkage.[10] |

| ~1690 | C=O stretching (amide in purine ring) | Characteristic of the guanine ring. |

| ~1640 | N-H bending (amine) | From the primary amine of the purine ring. |

| ~1250 and ~1100 | C-O stretching (ester) | Asymmetric and symmetric stretching of the C-O-C bond of the ester.[10] |

The appearance of a strong absorption around 1740 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid of L-leucine are strong indicators of successful esterification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are essential for the unambiguous characterization of Acyclovir L-leucinate.

Experimental Protocol: NMR Analysis

The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Protons | Rationale |

| ~7.8 | 1H, s | H-8 of the purine ring. |

| ~6.5 | 2H, br s | -NH₂ of the purine ring. |

| ~5.4 | 2H, s | -O-CH₂-N- (purine side chain). |

| ~4.1 | 2H, t | -O-CH₂-CH₂-O- (ester side). |

| ~3.6 | 2H, t | -O-CH₂-CH₂-O- (acyclovir side). |

| ~3.5 | 1H, m | α-CH of leucine. |

| ~1.6 | 1H, m | γ-CH of leucine. |

| ~1.4 | 2H, m | β-CH₂ of leucine. |

| ~0.9 | 6H, d | δ-CH₃ of leucine. |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon | Rationale |

| ~173 | C=O (ester) | Characteristic of an ester carbonyl. |

| ~157 | C-6 (purine) | Carbonyl carbon in the guanine ring. |

| ~154 | C-2 (purine) | Carbon attached to the amino group. |

| ~151 | C-4 (purine) | Quaternary carbon in the purine ring. |

| ~138 | C-8 (purine) | CH in the imidazole part of the purine ring. |

| ~116 | C-5 (purine) | Quaternary carbon in the purine ring. |

| ~71 | -O-CH₂-N- | Methylene group attached to the purine nitrogen. |

| ~68 | -O-CH₂-CH₂-O- | Methylene group on the acyclovir side of the ester. |

| ~62 | -O-CH₂-CH₂-O- | Methylene group on the leucine side of the ester. |

| ~52 | α-C (leucine) | Carbon attached to the amino group in leucine. |

| ~40 | β-C (leucine) | Methylene carbon in the leucine side chain. |

| ~24 | γ-C (leucine) | Methine carbon in the leucine side chain. |

| ~22, ~21 | δ-C (leucine) | Methyl carbons in the leucine side chain. |

The downfield shift of the -O-CH₂- protons of the Acyclovir side chain and the presence of the characteristic signals for the leucine moiety are key indicators of successful synthesis.

Conclusion

Acyclovir L-leucinate represents a logical extension of the successful prodrug strategy employed for Acyclovir. This guide has outlined the chemical rationale, a detailed synthetic pathway, and a comprehensive suite of analytical techniques for its characterization. The provided protocols for HPLC, MS, FT-IR, and NMR serve as a robust framework for researchers in the field of antiviral drug development. The successful synthesis and characterization of Acyclovir L-leucinate and similar amino acid ester prodrugs are critical steps in the quest for more effective and patient-compliant antiviral therapies. The principles and methodologies detailed herein are not only applicable to Acyclovir L-leucinate but can also be adapted for the development and analysis of other nucleoside analogue prodrugs.

References

- Anand, B. S., Nashed, Y. E., & Mitra, A. K. (2003). Novel dipeptide prodrugs of acyclovir for ocular herpes infections: Bioreversion, antiviral activity and transport across rabbit cornea. Current Eye Research, 26(3-4), 151–163.

- Baluni, V., & Bastikar, V. A. (2023). A Validated Stability-Indicating LC-MS Method for the Quantification of Impurity G and Impurity S in Valaciclovir Hydrochloride Hydrate API. International Journal of Pharmaceutical Sciences and Research, 14(1), 330-339.

- Beauchamp, L. M., Orr, G. F., de Miranda, P., Burnette, T., & Krenitsky, T. A. (1992). Amino acid ester prodrugs of acyclovir. Antiviral Chemistry & Chemotherapy, 3(3), 157–164.

- Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir. (2001). Journal of Pharmaceutical Sciences, 90(10), 1571-1581.

- Gao, S., & Mitra, A. K. (2004). 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter. Pharmaceutical Research, 21(11), 2045-2054.

- Hughes, P. M., Krishnamoorthy, R., & Mitra, A. K. (1993). Effect of acylation on the ocular disposition of acyclovir. I: Synthesis, physicochemical properties, and antiviral activity of 2'-esters. Journal of Ocular Pharmacology, 9(4), 287–297.

- Katragadda, S., Talluri, R., Shah, S. J., & Mitra, A. K. (2009). Synthesis, Stability and Antiviral Activity of Aminoacid Ester Prodrugs of Acyclovir and Their Utility in Treatment of Herpes Keratitis. Investigative Ophthalmology & Visual Science, 50(13), 5131-5131.

- Nashed, Y. E., & Mitra, A. K. (2003). Synthesis and characterization of novel dipeptide ester prodrugs of acyclovir. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(9), 2033–2039.

-

PubChem. (n.d.). Acyclovir. Retrieved from [Link]

-

PubChem. (n.d.). Acyclovir L-Leucinate. Retrieved from [Link]

- Santos, C. R., Capela, R., Pereira, C. S., Valente, E., Gouveia, L., Pannecouque, C., & De Clercq, E. (2009). Structure–activity relationships for dipeptide prodrugs of acyclovir: Implications for prodrug design. European Journal of Medicinal Chemistry, 44(6), 2339–2346.

- Stankova, I., Chayrov, R., & Galabov, A. (2010). New analogues of acyclovir--synthesis and biological activity.

- Sugumaran, M., Vetrichelvan, T., & Darlin Quine, S. (2011). RP-HPLC method for the determination of Valacyclovir in bulk and Pharmaceutical formulation. Der Pharma Chemica, 3(4), 190-194.

- The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy, 33(7), 14-19.

- Valacyclovir International Herpes Simplex Virus Study Group. (1995). Valaciclovir versus acyclovir in the treatment of first-episode genital herpes infection. Results of an international, multicenter, double-blind, randomized clinical trial. Sexually Transmitted Diseases, 22(5), 290-295.

- Zhang, L., Lohrasbi, M., Tumuluri, U., & Chuang, S. S. C. (2020). Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino Acid Ester Prodrugs of Acyclovir | Semantic Scholar [semanticscholar.org]

- 4. Acyclovir L-Leucinate | C14H23ClN6O4 | CID 136257778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New analogues of acyclovir--synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Experimental Design Approach for Impurity Profiling of Valacyclovir-Related Products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Discovery and Synthesis of Acyclovir L-Leucinate: A Prodrug Approach to Enhanced Bioavailability

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Acyclovir, a cornerstone of antiherpetic therapy, is fundamentally limited by its poor oral bioavailability, necessitating frequent, high-dose regimens. The prodrug strategy, particularly the esterification with amino acids, has emerged as the most effective solution to this pharmacokinetic challenge. This technical guide provides an in-depth exploration of the discovery and initial synthesis of Acyclovir L-leucinate, a strategic amino acid ester prodrug. We delve into the foundational rationale for selecting amino acid esters, leveraging endogenous intestinal transporters to improve absorption. The guide details a robust, step-by-step protocol for the initial synthesis, grounded in established chemical principles. Furthermore, it presents the mechanism of in-vivo bioactivation and comparative data that underscore the transformative potential of this prodrug approach. This document serves as a comprehensive resource, blending established scientific principles with practical, field-proven insights for professionals in drug development.

The Acyclovir Conundrum: Efficacy Meets a Pharmacokinetic Barrier

The Dawn of a New Era: Discovery and Mechanism of Action of Acyclovir

Discovered in the mid-1970s, Acyclovir (ACV) marked a paradigm shift in antiviral therapy.[1][2] Its development, spearheaded by Gertrude B. Elion and George H. Hitchings, was a triumph of rational drug design, earning them a Nobel Prize.[2] Acyclovir is a synthetic nucleoside analogue that mimics guanosine.[1][3] Its remarkable selectivity stems from its mechanism of action, which is contingent on viral enzymes.[4][5] In a cell infected with a herpesvirus, the viral thymidine kinase (TK) phosphorylates Acyclovir into acyclovir monophosphate—a step that occurs minimally in uninfected cells.[3] Host cell kinases then further convert it to acyclovir triphosphate (ACV-TP).[5] ACV-TP potently inhibits the viral DNA polymerase, incorporating into the viral DNA chain and causing premature termination, thus halting viral replication.

The Achilles' Heel: Poor Oral Bioavailability

Despite its potent and selective antiviral activity, the clinical efficacy of orally administered Acyclovir is hampered by its poor bioavailability, which ranges from only 10% to 20%.[6][7] This is primarily due to its low aqueous solubility and limited passive diffusion across the intestinal epithelium.[4][8] Consequently, achieving and maintaining therapeutic plasma concentrations requires high and frequent dosing, which can lead to patient non-compliance and limit its application in certain clinical scenarios.

The Prodrug Solution: A Gateway to Enhanced Efficacy

To overcome the pharmacokinetic limitations of Acyclovir, the prodrug strategy was adopted.[6] A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body.[6] For Acyclovir, the most successful approach has been the creation of ester prodrugs, designed to be more readily absorbed from the gastrointestinal tract before being hydrolyzed in vivo to release the active Acyclovir.[4][9]

The Amino Acid Ester Strategy: Hijacking Intestinal Transporters

Rationale for Amino Acid Conjugation

The decision to use amino acid esters was a strategic one, aimed at exploiting specific active transport mechanisms in the human intestine. By masking the hydroxyl group of Acyclovir with an amino acid, the resulting prodrug mimics the structure of dipeptides and amino acids, making it a substrate for carrier-mediated transport systems.[10][11] This active transport is significantly more efficient than the passive diffusion that limits Acyclovir's own absorption.

Targeting the PEPT1 Transporter

The primary target for this strategy is the human intestinal peptide transporter 1 (PEPT1).[11][12] PEPT1 is a high-capacity, low-affinity transporter responsible for the absorption of dietary di- and tripeptides in the small intestine. Amino acid esters of Acyclovir are recognized and actively transported across the intestinal wall by PEPT1.[10][12] Once absorbed, the ester bond is rapidly cleaved by ubiquitous esterase enzymes in the intestinal cells and liver, releasing high concentrations of the parent drug, Acyclovir, into systemic circulation.[11]

Valacyclovir: The L-Valyl Ester as the Gold Standard

The L-valyl ester of Acyclovir, known as Valacyclovir, is the quintessential proof-of-concept for this strategy.[6] Valacyclovir increases the oral bioavailability of Acyclovir by three- to five-fold, achieving a bioavailability of approximately 54-70%.[8][13][14][15] The success of Valacyclovir validated the amino acid ester prodrug approach and spurred research into other amino acid conjugates to potentially further optimize absorption and delivery.

Acyclovir L-Leucinate: A Logical Evolution

Following the success of Valacyclovir, researchers synthesized and evaluated a variety of other amino acid esters to probe the structural requirements of the intestinal transporters.[10][16] The L-isomers were consistently found to be better substrates than D-isomers, indicating a stereoselective transport process.[10][16] Leucine, like valine, is a large, hydrophobic amino acid. The rationale for developing an L-leucinate ester of Acyclovir is based on the hypothesis that the bulky, lipophilic side chain of leucine could offer favorable interactions with the binding pocket of the PEPT1 transporter, potentially matching or even exceeding the absorption efficiency of the L-valine ester.

Initial Synthesis of Acyclovir L-Leucinate: A Technical Protocol

The synthesis of Acyclovir L-leucinate follows a logical, multi-step chemical pathway involving protection of the amino acid, coupling to Acyclovir, and subsequent deprotection to yield the final product.

Synthesis Workflow

The overall experimental workflow is designed to ensure high yield and purity through controlled reaction steps and rigorous purification.

Caption: Workflow for the synthesis of Acyclovir L-Leucinate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Role | Supplier |

| Acyclovir | C₈H₁₁N₅O₃ | 225.21 | Parent Drug | Sigma-Aldrich |

| N-(tert-Butoxycarbonyl)-L-leucine | C₁₁H₂₁NO₄ | 231.29 | Protected Amino Acid | TCI Chemicals |

| N,N'-Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | 126.20 | Coupling Agent | Acros Organics |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst | Alfa Aesar |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotecting Agent | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | VWR Chemicals |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Merck |

Step-by-Step Synthesis Protocol

Step 1: Protection of L-Leucine (if starting from the unprotected amino acid)

-

Scientist's Note: This step is often bypassed by purchasing the pre-protected Boc-L-leucine. The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines. It prevents the amino group of leucine from reacting during the subsequent esterification step and is easily removed under acidic conditions.

-

Dissolve L-leucine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to create a basic environment.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-